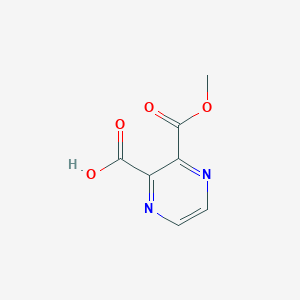
3-(Methoxycarbonyl)pyrazine-2-carboxylic acid
Descripción general
Descripción
“3-(Methoxycarbonyl)pyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C7H6N2O4 . It is a pyrazine derivative . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been a subject of research . For instance, one study designed and prepared 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acids as more lipophilic derivatives of pyrazinoic acid . Methyl and propyl derivatives were also prepared as prodrugs with further increased lipophilicity .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H6N2O4/c1-13-7(12)5-4(6(10)11)8-2-3-9-5/h2-3H,1H3,(H,10,11) . This indicates the presence of methoxycarbonyl and carboxylic acid functional groups in the pyrazine ring.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . Its molecular weight is 182.14 . The compound has a melting point of 116-117°C .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Acid Derivatives
A study by Vicentini et al. (2000) explored a new synthetic pathway to 3-carboxamido-4-carboxylic acid derivatives of isoxazole and pyrazole, starting from ethyl 2-amino-3-methoxycarbonyl-4-oxo-2-pentenoate. This process involves reactions with hydroxylamine or hydrazines to yield isoxazole and pyrazole ortho-dicarboxylic acid esters, leading to various derivatives after partial hydrolysis, amidation, and hydrolysis steps (Vicentini, Mazzanti, Morelli, & Manfrini, 2000).
Formation of Complexes with Metal Ions
Budzisz et al. (2004) conducted research on synthesizing highly substituted pyrazole ligands from 3-methoxycarbonyl-2-methyl- or 3-dimethoxyphosphoryl-2-methyl-substituted 4-oxo-4H-chromones and their complexes with platinum(II) and palladium(II) metal ions. This study highlights the potential of such derivatives in creating metal complexes, suggesting uses in catalysis or material science (Budzisz, Małecka, & Nawrot, 2004).
Development of Pyrazole Derivatives
Kasımoğulları and Arslan (2010) synthesized a range of pyrazole dicarboxylic acid derivatives, showcasing the versatility of these compounds for further chemical modifications. Such derivatives could find applications in drug development, given their potential biological activity (Kasımoğulları & Arslan, 2010).
Antimicrobial Activity Studies
Jampílek, Doležal, and Buchta (2007) evaluated the antimicrobial and antituberculotic potential of arylsulfanylpyrazinecarboxylic acid derivatives. Their findings indicate that certain derivatives exhibit promising activity against Mycobacterium tuberculosis, underscoring the potential of these compounds in developing new antimicrobial agents (Jampílek, Doležal, & Buchta, 2007).
Supramolecular Assemblies and Metal Coordination
Kong et al. (2012) explored the synthesis, structure, and self-assembly behaviors of carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazine. Their work demonstrates how these compounds can form supramolecular polymers and coordinate with metals to create complex structures, pointing to applications in materials science and nanotechnology (Kong, Ma, Wu, Zhao, Guo, Jiang, & Wen, 2012).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that the compound can participate in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets through covalent bond formation.
Biochemical Pathways
Its involvement in suzuki–miyaura cross-coupling reactions suggests that it may play a role in pathways involving carbon-carbon bond formation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid . These factors can include pH, temperature, and the presence of other molecules in the environment.
Propiedades
IUPAC Name |
3-methoxycarbonylpyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(12)5-4(6(10)11)8-2-3-9-5/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBPWGREDZWROM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73763-86-7 | |
| Record name | 3-(methoxycarbonyl)pyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone](/img/structure/B3152429.png)

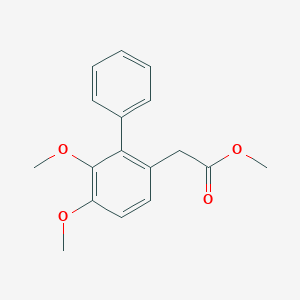
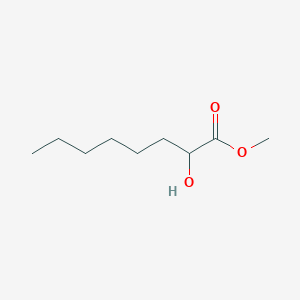

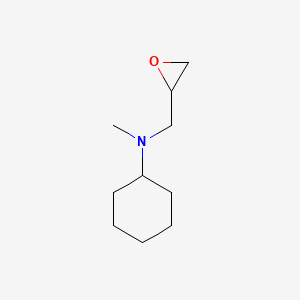

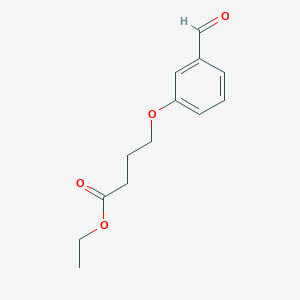
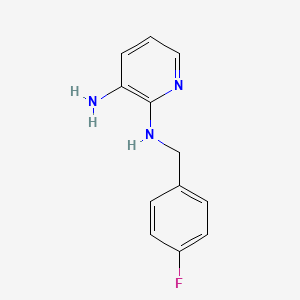



![[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methyl methanesulfonate](/img/structure/B3152534.png)

